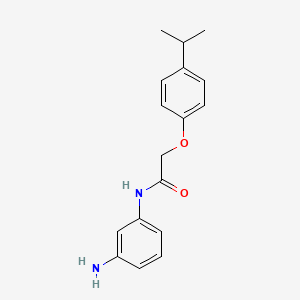

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide

CAS No.: 953731-79-8

Cat. No.: VC2259893

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953731-79-8 |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide |

| Standard InChI | InChI=1S/C17H20N2O2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) |

| Standard InChI Key | LNFDICQEHSMNSS-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |

Introduction

Overview of the Compound

N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound classified as an acetamide derivative. Structurally, it consists of a phenyl group substituted with an amino group at the 3-position, linked to an acetamide moiety that is further bonded to a phenoxy group containing an isopropyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to its potential biological activity and structural versatility.

-

Molecular Formula: C17H20N2O2

-

Molecular Weight: Approximately 284.36 g/mol

-

Functional Groups:

-

Amide group (-CONH-)

-

Amino group (-NH2)

-

Phenoxy group (-O-C6H4-)

-

Synthesis Pathway

The synthesis of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:

-

Preparation of the Phenoxy Intermediate:

-

The phenoxy group is introduced by reacting a halogenated acetamide precursor with a substituted phenol (e.g., 4-isopropylphenol) under basic conditions.

-

Common reagents include potassium carbonate (K2CO3) and acetone as a solvent.

-

-

Amidation Reaction:

-

The intermediate is reacted with a substituted aniline derivative (e.g., 3-aminoaniline) to form the final amide structure.

-

This step may require coupling agents such as carbodiimides or direct heating under reflux.

-

Potential Applications

-

Pharmaceutical Research:

-

Acetamide derivatives are often explored for their potential as enzyme inhibitors, anti-inflammatory agents, or anticancer compounds.

-

The presence of an amino group and phenoxy moiety suggests possible interactions with biological targets such as receptors or enzymes.

-

-

Material Science:

-

Phenoxyacetamides may serve as intermediates in polymer synthesis or coatings due to their stability and functional groups.

-

Analytical Characterization

The compound can be characterized using standard analytical techniques:

-

Mass Spectrometry (MS):

-

Molecular ion peak corresponding to , confirming molecular weight.

-

-

Nuclear Magnetic Resonance (NMR):

-

-NMR for hydrogen environments.

-

-NMR for carbon framework.

-

-

Infrared Spectroscopy (IR):

-

Functional group identification through characteristic absorption bands.

-

Research Findings on Related Compounds

Table below summarizes findings from structurally related acetamides:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume